(2-Bromo-5-phenylthiophen-3-yl)methanol
Description
(2-Bromo-5-phenylthiophen-3-yl)methanol is a thiophene derivative featuring a bromine atom at the 2-position, a phenyl group at the 5-position, and a hydroxymethyl (-CH₂OH) substituent at the 3-position of the heterocyclic ring. Thiophene-based compounds are pivotal in medicinal chemistry and materials science due to their electron-rich aromatic systems, which enable diverse reactivity and applications in drug design, organic electronics, and catalysis. The bromine atom enhances electrophilic substitution reactivity, while the hydroxymethyl group introduces polarity, influencing solubility and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C11H9BrOS |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
(2-bromo-5-phenylthiophen-3-yl)methanol |
InChI |
InChI=1S/C11H9BrOS/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,13H,7H2 |
InChI Key |
JLOUFDPWJRPKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)Br)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Variations
3-Bromo-2-methyl-5-phenylthiophene ()
- Structure : Differs by replacing the hydroxymethyl group with a methyl (-CH₃) group at position 3.
- Synthesis: Prepared via palladium-catalyzed cross-coupling between 2-methyl-3-bromo-thiophene and bromobenzene in dimethylacetamide, yielding a non-polar analog .
- Key Differences :
- The methyl group reduces polarity, leading to lower solubility in polar solvents compared to the hydroxymethyl derivative.
- Absence of hydroxyl eliminates hydrogen-bonding capacity, affecting crystallinity and intermolecular interactions.
(2-Amino-5-bromo-3-fluorophenyl)methanol ()
- Structure: Benzene core with bromine (5-position), fluorine (3-position), amino (2-position), and hydroxymethyl groups.
- Key Differences: The aromatic benzene ring versus thiophene alters electronic properties; thiophene’s sulfur atom enhances π-electron delocalization. Amino and fluorine substituents introduce strong electron-donating and -withdrawing effects, respectively, modulating reactivity and acidity of the hydroxymethyl group .
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole ()
- Structure : Oxadiazole ring fused with bromobenzyl and thiophene groups.
- Key Differences: The oxadiazole core is a five-membered heterocycle with two nitrogen atoms, contrasting with the thiophene’s sulfur.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Polarity | Solubility (Inferred) |
|---|---|---|---|---|
| (2-Bromo-5-phenylthiophen-3-yl)methanol | C₁₁H₉BrOS | 277.16 g/mol | Moderate-High | Polar aprotic solvents |
| 3-Bromo-2-methyl-5-phenylthiophene | C₁₁H₉BrS | 261.16 g/mol | Low | Toluene, dichloromethane |
| (2-Amino-5-bromo-3-fluorophenyl)methanol | C₇H₇BrFNO | 244.04 g/mol | High | DMSO, methanol |
Analysis :
- The hydroxymethyl group in the target compound increases polarity, enhancing solubility in DMSO or methanol compared to methyl-substituted analogs.
- Bromine’s position (2- vs. 5-) influences electronic effects: 2-bromo thiophenes are more reactive toward nucleophilic substitution due to proximity to sulfur .
Reactivity and Functionalization Potential
- Target Compound: Bromine at position 2 enables cross-coupling (e.g., Suzuki, Sonogashira) for further functionalization. Hydroxymethyl group can undergo oxidation (to carboxylic acid) or esterification, broadening derivatization pathways.
- 3-Bromo-2-methyl-5-phenylthiophene: Limited to coupling reactions at bromine; methyl group is inert under most conditions .
- Oxadiazole Derivatives (): Triazole and oxadiazole cores offer sites for nucleophilic substitution but lack the hydroxymethyl’s versatility .
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